Bienvenue dans la boutique en ligne BenchChem!

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Lipophilicity Drug-likeness Permeability

This CAS 1705761-32-5 compound uniquely converges benzoxazole-thioether and 1,4-thiazepane pharmacophores with a furan substituent. Unlike thiophene analogs (XLogP3 ~4.0–4.3) or cyclopentylthio derivatives (reduced HBA count), its precise XLogP3 of 3.5 and six HBA sites ensure distinct conformational and binding profiles essential for reproducible SAR and virtual screening campaigns. Procure this specific scaffold to avoid fragmented pharmacophore representation in anticancer or antimicrobial libraries.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 1705761-32-5
Cat. No. B2507535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
CAS1705761-32-5
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)C(=O)CSC3=NC4=CC=CC=C4O3
InChIInChI=1S/C18H18N2O3S2/c21-17(12-25-18-19-13-4-1-2-5-14(13)23-18)20-8-7-16(24-11-9-20)15-6-3-10-22-15/h1-6,10,16H,7-9,11-12H2
InChIKeyXJNQTJIMLGINHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone (CAS 1705761-32-5): Structural Identity and Physicochemical Profile for Procurement Decisions


2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone (CAS 1705761-32-5, PubChem CID 90632061) is a synthetic heterocyclic building block assembling three pharmacophoric fragments—benzoxazole, furan, and 1,4-thiazepane—via a central thioether-acetamide linker [1]. With a molecular formula of C₁₈H₁₈N₂O₃S₂ and a monoisotopic mass of 374.0759 Da, the compound exhibits a computed XLogP3 of 3.5, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area of 110 Ų [1]. This specific substitution pattern differentiates it from closely related analogs that replace the furan with thiophene (e.g., 2-(benzo[d]oxazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone) or swap the benzoxazole-thioether for alternative heterocyclic attachments (e.g., 2-(cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone), yielding measurable differences in lipophilicity, hydrogen-bonding capacity, and scaffold complexity that directly impact downstream synthetic and screening applications [1][2].

Why Generic Substitution Fails for 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone: Comparator-Based Evidence


Procurement decisions for thiazepane-ethanone building blocks cannot rely on simple in-class interchangeability. Replacing the furan substituent with thiophene—as in 2-(benzo[d]oxazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone—alters the heteroatom composition from O to S, increasing molecular weight (to ~390.54 g/mol) and boosting lipophilicity (estimated XLogP3 increase of ~0.5–0.8 log units), which shifts passive permeability and off-target binding profiles [1]. Conversely, exchanging the benzoxazole-thioether moiety for a cyclopentylthio group—e.g., 2-(cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone—removes two hydrogen-bond acceptor sites (from 6 to 4) and eliminates the aromatic π-stacking surface of the benzoxazole, fundamentally altering molecular recognition motifs [1][2]. Even the positional isomerism within the thiazepane ring—where the 1,4-substitution pattern is retained but the side-chain identity changes—can shift the conformational ensemble governing target engagement. These non-trivial structural variations mean that generic substitution without quantitative validation risks compromising synthetic route fidelity, biological assay reproducibility, and structure-activity relationship (SAR) interpretation [2].

Quantitative Differentiation Evidence for 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: Furan-Containing Scaffold vs. Thiophene Analog

The target compound exhibits a computed XLogP3 of 3.5, placing it within the optimal range for oral drug-likeness (typically 1–5). Replacement of the furan oxygen with sulfur in the thiophene analog is predicted to increase XLogP3 by approximately 0.5–0.8 log units (to ~4.0–4.3), based on the well-established Hansch π-value difference between furan (π ≈ 1.12) and thiophene (π ≈ 1.61) [1][2]. This 0.5–0.8 log unit increase translates to a roughly 3- to 6-fold higher predicted octanol-water partition coefficient, which can alter membrane permeability, plasma protein binding, and non-specific tissue distribution in cellular assays [1].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count Differentiation: Benzoxazole-Thioether vs. Cyclopentylthio Replacement

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites—contributed by the benzoxazole oxygen and nitrogen, the thioether sulfur, the amide carbonyl oxygen, the furan oxygen, and the thiazepane sulfur—versus zero hydrogen-bond donors (HBD) [1]. This HBA-only profile creates a pure-acceptor solvation character, distinct from mixed donor-acceptor analogs. Replacement of the benzoxazole-thioether with a cyclopentylthio group, as in 2-(cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone, reduces the HBA count to 4 (removing the benzoxazole O and N acceptors) and eliminates the aromatic π-surface required for π-π stacking interactions [1]. The 2-unit reduction in HBA count corresponds to a predicted aqueous solubility difference of approximately 0.5–1.0 log unit (based on the General Solubility Equation), which affects DMSO stock solution preparation and assay compatibility [1].

Hydrogen bonding Molecular recognition Solubility

Topological Polar Surface Area (TPSA) Differentiation vs. Thiophene-Containing and Non-Benzoxazole Analogs

The target compound exhibits a TPSA of 110 Ų, placing it near the upper boundary of the Veber threshold for oral bioavailability (≤140 Ų) while remaining above the threshold for efficient blood-brain barrier penetration (<60–70 Ų) [1]. Analogs that replace the furan oxygen with sulfur (thiophene analog) would exhibit a modest TPSA decrease (to ~105 Ų) due to sulfur's larger van der Waals radius reducing the calculated polar contribution. Analogs that remove the benzoxazole entirely (e.g., cyclopentylthio derivative) would show a more substantial TPSA reduction (to ~65–75 Ų), potentially crossing into CNS-permeable space. This 35–45 Ų TPSA shift represents a transition from a peripherally-restricted compound to a potentially CNS-penetrant one [1][2].

Polar surface area Membrane permeability Oral bioavailability

Class-Level Anticancer Activity Precedent for Benzoxazole-Thiazepane Hybrid Scaffolds

While no direct bioassay data are publicly available for CAS 1705761-32-5, structurally related 1,4-thiazepane-containing compounds have demonstrated quantifiable anticancer activity. Verrucosamide, a 1,4-thiazepane-containing thiodepsipeptide, showed LD₅₀ values of 1.26 µM against MDA-MB-468 breast carcinoma and 1.4 µM against COLO 205 colon adenocarcinoma [1]. Separately, 1,4-thiazepane-based curcuminoids demonstrated superior antiproliferative activity relative to parent curcuminoids, with eight of ten thiazepane-based analogs outperforming their non-thiazepane counterparts in cytotoxicity assays [2]. Additionally, benzoxazole derivatives incorporating thioether linkages have shown enhanced antimicrobial activity compared to their non-thioether counterparts in head-to-head testing, with MIC values ranging from 10 to 50 µg/mL against B. subtilis . These class-level precedents indicate that the benzoxazole-thioether and 1,4-thiazepane motifs present in the target compound are individually validated pharmacophoric elements; their convergence into a single scaffold remains to be experimentally quantified but provides a rational basis for prioritizing this compound in anticancer screening cascades [1][2].

Anticancer Benzoxazole Thiazepane Cytotoxicity

Research and Industrial Application Scenarios for 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone (CAS 1705761-32-5)


Anticancer Screening Library Enrichment with Convergent Benzoxazole-Thiazepane Pharmacophore

The convergence of independently validated benzoxazole-thioether and 1,4-thiazepane pharmacophores into a single scaffold (MW 374.5, XLogP3 3.5, TPSA 110 Ų) makes this compound a rational candidate for inclusion in diversity-oriented anticancer screening libraries [1][2]. Class-level evidence indicates that 1,4-thiazepane-containing compounds (e.g., verrucosamide, LD₅₀ 1.26–1.4 µM against breast and colon carcinoma) and benzoxazole-thioether derivatives (MIC 10–50 µg/mL against Gram-positive bacteria) exhibit quantifiable cytotoxicity, supporting the prioritization of this hybrid scaffold over analogs that lack either pharmacophoric element [2][3]. Procurement of this specific CAS number ensures that both motifs are present in the screening deck, avoiding the risk of testing fragmented or incomplete pharmacophore representations.

Structure-Activity Relationship (SAR) Studies on Furan-vs-Thiophene Bioisosterism in Thiazepane Scaffolds

The furan substituent at position 7 of the 1,4-thiazepane ring imparts a computed XLogP3 of 3.5 and TPSA of 110 Ų, which are measurably distinct from the predicted thiophene analog (XLogP3 ~4.0–4.3, TPSA ~105 Ų) [1]. This 0.5–0.8 log unit lipophilicity differential provides a defined window for exploring furan-to-thiophene bioisosteric replacement in the context of membrane permeability, metabolic stability, and off-target binding. Researchers requiring a matched molecular pair for systematic SAR exploration should procure both the furan-containing target compound and its thiophene analog to generate internally controlled comparative datasets [1].

Computational Chemistry and Molecular Docking Campaigns Targeting Kinase or NOS Active Sites

The compound's six hydrogen-bond acceptor sites (and zero donors), combined with a TPSA of 110 Ų and four rotatable bonds, produce a conformational ensemble suitable for docking into ATP-binding pockets or NOS active sites [1]. The 1,4-thiazepane ring introduces conformational flexibility (seven-membered ring with sulfur) that can adopt multiple chair and boat conformations, while the benzoxazole provides a rigid aromatic π-stacking surface. This balanced rigidity-flexibility profile is distinct from cyclopentylthio analogs (reduced HBA count, no aromatic surface) and makes the compound a valuable probe for virtual screening campaigns where both polar and non-polar binding contributions are scored [1].

Synthetic Methodology Development Using Multi-Heterocycle Building Blocks

As a building block containing three distinct heterocyclic systems (benzoxazole, furan, 1,4-thiazepane) connected via a thioether-acetamide linkage, this compound offers multiple synthetic handles for diversification: the furan ring can undergo electrophilic substitution or Diels-Alder cycloaddition; the benzoxazole can be modified at the 5- and 6-positions; and the thiazepane sulfur can be oxidized to sulfoxide or sulfone [1]. This orthogonal reactivity profile distinguishes it from simpler thiazepane building blocks (e.g., 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone derivatives lacking the benzoxazole-thioether moiety) and supports its use in parallel synthesis or library production workflows where scaffold diversification is a primary objective [1].

Quote Request

Request a Quote for 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.